Pyrido[3,2-g]quinoline
Overview
Description
Pyrido[3,2-g]quinoline is a heterocyclic compound with the molecular formula C12H8N2 It is a fused bicyclic structure consisting of a pyridine ring fused to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrido[3,2-g]quinoline can be synthesized through various methods. One common method involves the cyclization of substituted diphenylamines. For instance, the cyclization reaction of ethyl-3-(8-methylquinolin-7-ylamino)-2-cyanoacrylate and the reaction of 3-cyano-10-methyl-pyrido[3,2-g]quinoline-4-one with tetra-phosphorus decasulfide can be performed on silica gel or aluminosilicate clay . Another method involves the use of heterogeneous propylphosphonium tetrachloroindate ionic liquid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which offers advantages such as shorter reaction times and better reaction yields .
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,2-g]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Scientific Research Applications
Pyrido[3,2-g]quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound derivatives have shown potential as antibacterial and antifungal agents.
Medicine: Some derivatives of this compound have been investigated for their anticancer properties.
Mechanism of Action
The mechanism of action of pyrido[3,2-g]quinoline and its derivatives often involves interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of protein kinases, which are essential enzymes involved in various cellular processes . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrido[3,2-g]quinoline can be compared with other similar compounds such as pyrido[2,3-g]quinoline and pyrido[4,3-g]quinoline. These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atom in the pyridine ring. This compound is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity .
List of Similar Compounds
- Pyrido[2,3-g]quinoline
- Pyrido[4,3-g]quinoline
- Quinoline
- Isoquinoline
Properties
IUPAC Name |
pyrido[3,2-g]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-7-10-4-2-6-14-12(10)8-11(9)13-5-1/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGXNUXNXWMFRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2N=C1)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372798 | |
Record name | pyrido[3,2-g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260-67-3 | |
Record name | pyrido[3,2-g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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